3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid
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Overview
Description
3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is an organic compound with the molecular formula C15H16BFO4. It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid typically involves the reaction of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenyl bromide with a boronic acid reagent under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), solvents (e.g., tetrahydrofuran, dimethylformamide).
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid in the Suzuki–Miyaura coupling reaction involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: A simpler boronic acid used in similar coupling reactions.
4-Fluorophenylboronic acid: Another fluorinated boronic acid with similar reactivity.
3-[2-(Benzyloxy)ethoxy]phenylboronic acid: Lacks the fluorine atom but has similar structural features.
Uniqueness: 3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid is unique due to the presence of both the benzyloxyethoxy group and the fluorine atom, which can influence its reactivity and the properties of the resulting products. The combination of these functional groups makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
[3-fluoro-5-(2-phenylmethoxyethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BFO4/c17-14-8-13(16(18)19)9-15(10-14)21-7-6-20-11-12-4-2-1-3-5-12/h1-5,8-10,18-19H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENQOLNTNMKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)OCCOCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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